molecular formula C5H2Br2F2S B2456432 2,3-Dibromo-4-(difluoromethyl)thiophene CAS No. 2248373-48-8

2,3-Dibromo-4-(difluoromethyl)thiophene

Cat. No.: B2456432
CAS No.: 2248373-48-8
M. Wt: 291.94
InChI Key: SOQVDYLRNPNZAK-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-(difluoromethyl)thiophene: is an organosulfur compound characterized by the presence of bromine and fluorine atoms attached to a thiophene ring Thiophenes are heterocyclic compounds containing a sulfur atom in the five-membered ring, and they are known for their stability and aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-(difluoromethyl)thiophene typically involves the bromination of a difluoromethyl-substituted thiophene precursor. One common method includes:

    Starting Material: 4-(difluoromethyl)thiophene.

    Bromination Reaction: The thiophene is subjected to bromination using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the 2 and 3 positions of the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-(difluoromethyl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2,3-dimethoxy-4-(difluoromethyl)thiophene.

Scientific Research Applications

2,3-Dibromo-4-(difluoromethyl)thiophene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

    Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Studies: The compound is used in studies to understand the interaction of halogenated thiophenes with biological systems.

Mechanism of Action

The mechanism by which 2,3-Dibromo-4-(difluoromethyl)thiophene exerts its effects depends on its specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which can stabilize intermediates and transition states. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through halogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromothiophene: Lacks the difluoromethyl group, making it less electron-withdrawing.

    2,3-Difluorothiophene: Lacks the bromine atoms, resulting in different reactivity and physical properties.

    2,5-Dibromo-3,4-difluorothiophene: Similar but with different substitution pattern, affecting its chemical behavior.

Uniqueness

2,3-Dibromo-4-(difluoromethyl)thiophene is unique due to the combined presence of bromine and difluoromethyl groups, which impart distinct electronic and steric properties. This combination makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

2,3-dibromo-4-(difluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2F2S/c6-3-2(5(8)9)1-10-4(3)7/h1,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQVDYLRNPNZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Br)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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